molecular formula C18H28N2O2 B11983751 N'-(3-Methoxybenzylidene)decanohydrazide CAS No. 303064-45-1

N'-(3-Methoxybenzylidene)decanohydrazide

Cat. No.: B11983751
CAS No.: 303064-45-1
M. Wt: 304.4 g/mol
InChI Key: NHSCMNBJOZNWCR-XDJHFCHBSA-N
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Description

N'-(3-Methoxybenzylidene)decanohydrazide (CAS: 303064-45-1) is a hydrazide derivative synthesized via condensation of 3-methoxybenzaldehyde with decanoic hydrazide. Its structure features a 3-methoxy-substituted benzylidene group linked to a decanoyl hydrazide chain (Figure 1). The methoxy group at the meta position on the aromatic ring and the long aliphatic chain distinguish it from related compounds.

Properties

CAS No.

303064-45-1

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]decanamide

InChI

InChI=1S/C18H28N2O2/c1-3-4-5-6-7-8-9-13-18(21)20-19-15-16-11-10-12-17(14-16)22-2/h10-12,14-15H,3-9,13H2,1-2H3,(H,20,21)/b19-15+

InChI Key

NHSCMNBJOZNWCR-XDJHFCHBSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC

Canonical SMILES

CCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Methoxybenzylidene)decanohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and decanohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(3-Methoxybenzylidene)decanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Methoxybenzylidene)decanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(3-Methoxybenzylidene)decanohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-(3-Methoxybenzylidene)decanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may contribute to its biological activities. Additionally, the compound can interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene moiety's substitution pattern significantly impacts electronic, steric, and hydrogen-bonding properties:

  • Position of Methoxy Group: 3-Methoxy (target compound): Enhances electron-donating effects, improving stability and interaction with biological targets . 2-Hydroxy-4-pentadecyl (): Introduces intramolecular hydrogen bonding (O–H···N) and extreme hydrophobicity, contrasting with the target compound’s lack of hydroxyl groups .
  • Nitro vs. Methoxy Substituents :
    • Nitro groups (e.g., 3-nitro in ) are electron-withdrawing, increasing reactivity but reducing solubility compared to methoxy groups .

Hydrazide Chain Modifications

The hydrazide component’s structure dictates lipophilicity and biological interactions:

  • Decanoyl Chain (target compound): A 10-carbon aliphatic chain increases hydrophobicity, likely enhancing membrane permeability and prolonging metabolic half-life .
  • Acetohydrazide (): Shorter chain improves solubility but reduces lipid bilayer penetration, as seen in J-147’s trifluoroacetohydrazide derivative () .
  • Heterocyclic Hydrazides (): Thiazole rings introduce π-π stacking and hydrogen-bonding sites, critical for antifungal activity .

Physical and Chemical Properties

Property N'-(3-Methoxybenzylidene)decanohydrazide (E)-N'-(3-Methoxybenzylidene)acetohydrazide () J-147 () N'-(3-Nitrobenzylidene)benzohydrazide ()
Molecular Formula C₁₈H₂₈N₂O₂ C₁₀H₁₂N₂O₂ C₁₈H₁₈F₃N₂O₂ C₁₄H₁₀N₄O₅
Molecular Weight 304.43 g/mol 192.22 g/mol 360.34 g/mol 326.25 g/mol
Key Functional Groups Decanoyl hydrazide, 3-methoxybenzylidene Acetohydrazide, 3-methoxybenzylidene Trifluoroacetohydrazide Nitrobenzylidene, nitrobenzohydrazide
Solubility Low (hydrophobic chain) Moderate (shorter chain) Moderate (trifluoromethyl) Low (nitro groups)
Melting Point Not reported Planar structure with H-bonding Crystalline (neuroprotective) 201–203°C

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